N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemically modified imidazole derivative characterized by a phenyl-substituted imidazole core linked to a methylated methanamine group, with two hydrochloride counterions enhancing its solubility. Its dihydrochloride salt form improves stability and bioavailability, making it suitable for experimental and pharmacological studies.
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-12-8-11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-7,12H,8H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMITNVPSOPSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(N1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride (CAS Number: 2059942-15-1) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H13N3·2HCl |
| Molecular Weight | 245.15 g/mol |
| CAS Number | 2059942-15-1 |
| InChI Key | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with imidazole moieties often exhibit pharmacological effects such as:
- Antiparasitic Activity : Similar compounds have shown efficacy against malaria parasites by inhibiting specific ATPase activities, which are crucial for parasite survival and proliferation .
- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle proteins .
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress .
Antiparasitic Activity
In a study examining related compounds, it was found that imidazole derivatives could effectively inhibit the growth of Plasmodium species in vitro. The mechanism involved the disruption of ionic homeostasis within the parasite, leading to cell death. For instance, a structurally similar compound showed an EC50 value indicating potent activity against P. falciparum .
Anticancer Activity
Research on imidazole-based compounds has revealed their potential as anticancer agents. One study demonstrated that a related compound significantly reduced the viability of liver cancer cells (SK-Hep1) by inducing apoptosis and inhibiting cell proliferation pathways . The structure-activity relationship (SAR) studies indicated that modifications to the imidazole ring could enhance potency.
Neuroprotective Effects
Another area of investigation has focused on the neuroprotective effects of imidazole derivatives. In animal models, these compounds have shown promise in reducing neuroinflammation and improving cognitive function in conditions such as Alzheimer's disease .
Case Studies
- Study on Antiparasitic Efficacy : A recent study highlighted the optimization of imidazole derivatives for increased solubility and metabolic stability while maintaining antiparasitic activity. The findings suggested that specific substitutions on the imidazole ring could enhance efficacy against malaria parasites without compromising safety profiles .
- Investigation into Anticancer Properties : A series of experiments evaluated the anticancer activity of various imidazole derivatives, including this compound. Results indicated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated .
- Neuroprotection in Animal Models : In vivo studies demonstrated that imidazole derivatives could mitigate cognitive decline in models of neurodegeneration, suggesting a protective role against oxidative stress and inflammation in neuronal cells .
Scientific Research Applications
Medicinal Chemistry
N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride is primarily studied for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies indicate that imidazole derivatives can exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Research has shown that compounds similar to this compound can induce apoptosis in cancer cells, making them valuable in oncology research.
| Study | Compound | Effect |
|---|---|---|
| Imidazole Derivative | Induces apoptosis in cancer cell lines | |
| Phenyl-substituted imidazoles | Inhibits tumor growth in vivo |
Neuropharmacology
The imidazole ring is known for its role in modulating neurotransmitter systems. This compound may influence serotonin receptors, which are crucial in treating mood disorders.
Research Findings :
- Studies have suggested that imidazole derivatives can act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their use in treating depression and anxiety disorders.
| Research Focus | Outcome |
|---|---|
| SSRIs | Potential antidepressant effects observed |
| Receptor Binding Studies | Affinity for serotonin receptors |
Antimicrobial Properties
Emerging research indicates that compounds containing the imidazole moiety possess antimicrobial activity. This characteristic is beneficial for developing new antibiotics.
Case Studies :
- A study demonstrated that similar compounds exhibited significant antibacterial activity against various strains of bacteria, suggesting potential use as antimicrobial agents.
| Pathogen Tested | Activity Level |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Insights
- Conversely, the methoxy group in the analog from enhances lipophilicity, which may improve blood-brain barrier penetration .
- Core Modifications: Replacing imidazole with benzimidazole () expands the aromatic system, likely altering binding modes in enzymatic targets. For example, benzimidazole derivatives are known for DNA interaction or topoisomerase inhibition .
Pharmacokinetic and Physicochemical Properties
- Solubility : All dihydrochloride salts exhibit high aqueous solubility, critical for in vitro assays and formulation .
- Stability: Methylation at the methanamine position (as in the target compound) may reduce oxidative degradation compared to non-methylated analogs like (4-(1H-imidazol-1-yl)phenyl)methanamine hydrochloride .
Research Findings and Implications
- Similarity Scores: Structural similarity metrics () highlight analogs like N-Methyl-4-(1-imidazolyl)benzylamine (84% similarity), suggesting overlapping synthetic pathways or bioactivity profiles. However, minor substituent changes significantly alter pharmacological outcomes .
- Market Trends : Derivatives such as (3-Chloropyrazin-2-yl)methanamine hydrochloride () are gaining traction in drug development, underscoring the commercial relevance of imidazole-based amines .
Preparation Methods
General Synthetic Strategy
The synthesis of N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves a multi-step approach:
- Step 1: Construction of the 4-phenyl-imidazole core
- Step 2: N-1 alkylation with a methylaminomethyl substituent
- Step 3: Conversion to the dihydrochloride salt
This synthetic route is based on precedent literature for 4-phenyl-imidazole derivatives and their N-1 alkylated analogs, as outlined in a 2008 study on phenyl-imidazole derivatives.
Preparation of 4-Phenyl-Imidazole Core
The 4-phenyl-imidazole scaffold is commonly synthesized via the reaction of α-bromo-ketones with formamide, a well-established method for de novo imidazole ring formation.
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| α-Bromo-ketone + Formamide | Heating under reflux | Formation of 4-phenyl-imidazole ring |
This method allows for the introduction of the phenyl group at the 4-position and sets the stage for further functionalization.
N-1 Alkylation with Aminomethyl Substituent
The critical step for introducing the N-methylaminomethyl group at the N-1 position involves:
- Deprotonation of the imidazole N-1 hydrogen using sodium hydride (NaH)
- Alkylation with a suitable alkylating agent bearing a protected aminoalkyl substituent
In the specific case of N-methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine, the alkylating agent is typically a methylaminomethyl derivative masked as a phthalimide group to prevent side reactions during alkylation.
| Reaction Step | Reagents & Conditions | Notes |
|---|---|---|
| Imidazole + NaH (base) | Anhydrous solvent, inert atmosphere | Deprotonation at N-1 |
| Alkylation with phthalimide-protected methylaminomethyl halide | Controlled temperature (0–5°C) | Formation of N-1 alkylated intermediate |
| Hydrazinolysis (deprotection) | Hydrazine hydrate treatment | Removal of phthalimide to yield free amine |
This sequence ensures selective N-1 alkylation and liberation of the methylaminomethyl group without affecting the imidazole ring or phenyl substituent.
Formation of the Dihydrochloride Salt
The free amine obtained after deprotection is then converted into the dihydrochloride salt to enhance solubility and stability:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Treatment with excess HCl gas or HCl solution | Ethanol or other suitable solvent | Formation of dihydrochloride salt |
The salt formation is typically confirmed by spectroscopic methods and improves the compound's handling for further applications.
Alternative Synthetic Routes and Optimization
Protection of N-3 Position: To avoid side reactions at the N-3 imidazole nitrogen, protection strategies such as acrylonitrile addition have been employed, enabling selective functionalization at N-1.
Reductive Amination: For related imidazole derivatives, reductive amination of the corresponding aldehyde with methylamine followed by salt formation is a viable alternative, though specific data for this compound are limited.
Suzuki Coupling: For introduction of substituted phenyl groups, Suzuki cross-coupling reactions with boronic acid derivatives have been utilized to diversify the phenyl substituent before imidazole ring formation.
Research Findings and Reaction Conditions Summary
| Parameter | Details |
|---|---|
| Base for Deprotonation | Sodium hydride (NaH) |
| Alkylating Agent | Phthalimide-protected methylaminomethyl halide |
| Deprotection Agent | Hydrazine hydrate |
| Salt Formation | Excess HCl in ethanol or suitable solvent |
| Solvent for Alkylation | Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) |
| Temperature Control | 0–5°C during alkylation to minimize side reactions |
| Purification | Recrystallization or column chromatography |
These conditions reflect optimized laboratory-scale protocols adapted from literature procedures for similar phenyl-imidazole derivatives.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms substitution pattern on imidazole and phenyl rings, and presence of methylaminomethyl group.
- Mass Spectrometry: Validates molecular weight and confirms alkylation.
- IR Spectroscopy: Identifies characteristic amine hydrochloride salt bands.
- Elemental Analysis: Confirms purity and stoichiometry of dihydrochloride salt.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Imidazole ring synthesis | α-Bromo-ketone + formamide | Reflux heating | Forms 4-phenyl-imidazole |
| 2 | Deprotonation | Sodium hydride (NaH) | Anhydrous, inert atmosphere | Selective N-1 deprotonation |
| 3 | N-1 Alkylation | Phthalimide-protected methylaminomethyl halide | 0–5°C, anhydrous solvent | Protects amino group during alkylation |
| 4 | Deprotection | Hydrazine hydrate | Room temperature | Releases free amine |
| 5 | Salt formation | HCl gas or solution | Ethanol solvent | Forms dihydrochloride salt |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Methyl-1-(4-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride?
- Methodology : A multi-step approach is typically employed:
Imidazole Core Formation : Use a modified Debus-Radziszewski reaction to synthesize the 4-phenyl-1H-imidazole intermediate. This involves condensing an α-diketone (e.g., benzil) with an aldehyde and ammonia in refluxing ethanol .
N-Methylation : Introduce the methyl group via alkylation using methyl iodide or reductive amination with formaldehyde under controlled pH (e.g., NaBH₃CN in methanol) .
Salt Formation : React the free base with HCl in anhydrous ethanol to precipitate the dihydrochloride salt. Ensure stoichiometric equivalence and monitor pH to avoid over-acidification.
- Validation : Confirm intermediates via TLC and final product purity via HPLC (>95%) and elemental analysis.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole ring protons (δ 7.2–8.1 ppm for aromatic protons) and methylamine substituents (δ 2.5–3.5 ppm for N–CH₃) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for the free base and [M+2H]²⁺ for the dihydrochloride).
- Purity Assessment :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<2%).
- Melting Point : Compare observed values (e.g., 196–201°C for similar dihydrochloride salts) with literature .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the dihydrochloride salt?
- Key Parameters :
- Temperature : Maintain 0–5°C during HCl addition to prevent side reactions.
- Solvent Choice : Use ethanol for salt precipitation due to its polarity and low solubility of hydrochloride salts.
- Stoichiometry : A 2:1 molar ratio of HCl to free base ensures complete protonation.
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-Validation :
- Compare experimental NMR shifts with computed spectra (e.g., DFT calculations using Gaussian).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.
Q. What in vitro models are suitable for evaluating the compound’s biological activity?
- Receptor Binding Assays : Screen for affinity to targets like the norepinephrine transporter (NET) using radiolabeled ligands (e.g., [³H]-nisoxetine) in transfected HEK293 cells .
- Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability.
- Cytotoxicity : Use MTT assays in primary hepatocytes to rule out nonspecific toxicity (IC₅₀ > 100 µM recommended for further studies).
Q. How does pH affect the compound’s stability in aqueous solutions?
- Stability Profile :
- Acidic Conditions (pH < 3) : Stable for 24 hours but may hydrolyze over prolonged exposure.
- Neutral/Basic Conditions (pH ≥ 7) : Rapid degradation observed; avoid buffers like PBS without stabilizers.
- Recommendations : Prepare fresh solutions in 0.1 M HCl for in vitro assays. For long-term storage, lyophilize and store at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
